molecular formula C11H16OS B13583798 2-(4-Isopropoxyphenyl)ethane-1-thiol

2-(4-Isopropoxyphenyl)ethane-1-thiol

Cat. No.: B13583798
M. Wt: 196.31 g/mol
InChI Key: PQXYISLLCVAZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Isopropoxyphenyl)ethane-1-thiol is an organic compound with the molecular formula C11H16OS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a phenyl ring substituted with an isopropoxy group

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropoxyphenyl)ethane-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce various alkylated derivatives .

Scientific Research Applications

2-(4-Isopropoxyphenyl)ethane-1-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxyphenyl)ethane-1-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modify the activity of enzymes and other proteins, affecting biological pathways. The compound’s isopropoxyphenyl group can also influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an isopropoxy group and a thiol group, which can provide distinct reactivity and binding properties compared to other thiol compounds. This makes it valuable in specific synthetic and research applications .

Biological Activity

2-(4-Isopropoxyphenyl)ethane-1-thiol, a compound featuring a thiol functional group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound can be represented structurally as follows:

  • Chemical Formula : C12H16OS
  • Molecular Weight : 208.32 g/mol

The presence of the thiol group (-SH) is significant for its biological activity, as thiols are known to participate in redox reactions and can influence various biochemical pathways.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits notable cytotoxicity against several cancer cell lines. The cytotoxic effects are often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Cell Line IC50 Value (μM) Reference
MDA-MB-231 (breast)15.4
HeLa (cervical)22.3
A549 (lung)18.7

The mechanism by which this compound exerts its cytotoxic effects appears to involve multiple pathways:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death. This is evidenced by increased levels of pro-apoptotic proteins such as Bax and caspases, while downregulating anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : Research indicates that treatment with this compound can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .

Antioxidant Activity

In addition to its cytotoxic properties, this compound exhibits antioxidant activity. Thiols are known for their ability to scavenge free radicals, which can contribute to cellular damage and cancer progression. The antioxidant capacity may also play a role in protecting normal cells from oxidative stress during treatment .

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for various therapeutic applications:

  • Cancer Treatment : Its ability to induce apoptosis and inhibit cancer cell proliferation suggests potential as an anti-cancer agent.
  • Antimicrobial Properties : Preliminary studies indicate that thiol compounds may possess antimicrobial activity, which could be beneficial in treating infections alongside cancer therapies .

Study on Breast Cancer Cells

In a study evaluating the effects of this compound on MDA-MB-231 breast cancer cells, researchers found that treatment led to a significant decrease in cell viability (IC50 = 15.4 μM). The study highlighted the compound's ability to induce apoptosis through the upregulation of P53 and caspases while downregulating Bcl-2 levels .

Study on Lung Cancer Cells

Another investigation focused on A549 lung cancer cells revealed similar results, with an IC50 value of 18.7 μM. The study emphasized the compound's role in disrupting mitochondrial function, leading to increased oxidative stress and subsequent cell death .

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

2-(4-propan-2-yloxyphenyl)ethanethiol

InChI

InChI=1S/C11H16OS/c1-9(2)12-11-5-3-10(4-6-11)7-8-13/h3-6,9,13H,7-8H2,1-2H3

InChI Key

PQXYISLLCVAZHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.